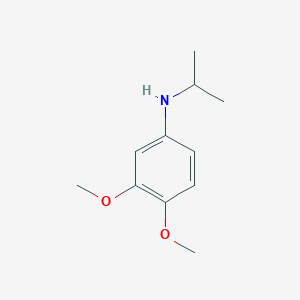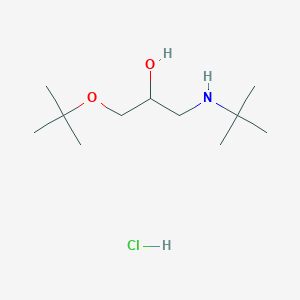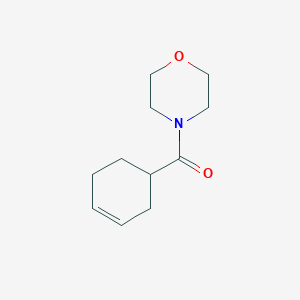
Cyclohex-3-en-1-yl(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohex-3-en-1-yl(morpholino)methanone is a chemical compound that features a cyclohexene ring bonded to a morpholine moiety through a methanone linkage. This compound is of interest due to its unique structure, which combines the properties of both cyclohexene and morpholine, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohex-3-en-1-yl(morpholino)methanone typically involves the reaction of cyclohexanone with morpholine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in toluene under reflux conditions, where water is continuously removed to drive the reaction to completion. The product is then purified by distillation .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and continuous removal of water. The use of automated systems for temperature control and distillation can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-3-en-1-yl(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The morpholine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Cyclohex-3-en-1-one derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various morpholine-substituted products.
Scientific Research Applications
Cyclohex-3-en-1-yl(morpholino)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which Cyclohex-3-en-1-yl(morpholino)methanone exerts its effects involves interactions with various molecular targets. The morpholine moiety can interact with biological receptors, while the cyclohexene ring can undergo metabolic transformations. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-en-1-yl(2-methyl-1-piperidinyl)methanone: Similar structure but with a piperidine moiety instead of morpholine.
1-(1-Cyclohexen-1-yl)ethanone: Features a cyclohexene ring bonded to an ethanone group.
Uniqueness
Cyclohex-3-en-1-yl(morpholino)methanone is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of bioactive molecules and industrial chemicals.
Properties
IUPAC Name |
cyclohex-3-en-1-yl(morpholin-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c13-11(10-4-2-1-3-5-10)12-6-8-14-9-7-12/h1-2,10H,3-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQSWJFLXMGBLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


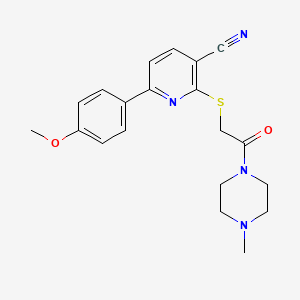
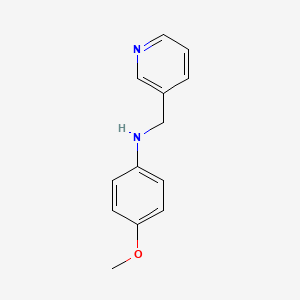
![5-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2381385.png)
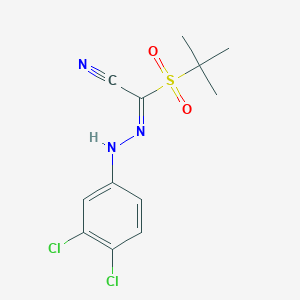
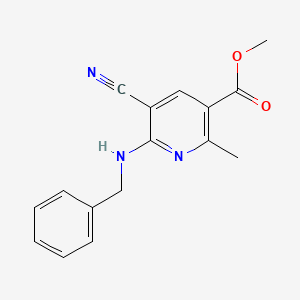
![N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2381389.png)
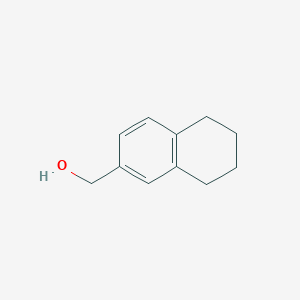
![3-cyano-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide](/img/structure/B2381398.png)
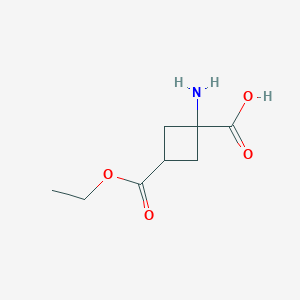
![(3AR,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B2381400.png)
